5-Methyl-1-(4-nitrophenyl)-1,2-dihydro-3h-pyrazol-3-one
Description
Properties
CAS No. |
58332-40-4 |
|---|---|
Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-methyl-2-(4-nitrophenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H9N3O3/c1-7-6-10(14)11-12(7)8-2-4-9(5-3-8)13(15)16/h2-6H,1H3,(H,11,14) |
InChI Key |
CIZYXFOTWNJIQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Standard Procedure
A mixture of 4-nitrophenylhydrazine (0.01 mol) and EAA (0.01 mol) in ethanol (30 mL) is refluxed for 3–8 hours. Ethanol is removed via distillation, and the residue is dissolved in chloroform, washed with water, and dried over anhydrous sodium sulfate. The crude product is purified via recrystallization from ethanol or column chromatography (dichloromethane/hexane, 7:3 v/v), yielding 68–82% of the target compound.
Table 1: Reaction Conditions and Yields
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purification Method |
|---|---|---|---|---|
| Ethanol | 78 | 5 | 82 | Recrystallization |
| Methanol | 65 | 6 | 75 | Column Chromatography |
| Dioxane | 100 | 4 | 68 | Solvent Extraction |
Mechanistic Insights
The reaction initiates with the nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of EAA, forming a hydrazone intermediate. Intramolecular cyclization then occurs, facilitated by the acidic α-hydrogen of the keto ester, resulting in pyrazolone ring formation. The electron-withdrawing nitro group on the phenyl ring stabilizes the intermediate, enhancing reaction efficiency.
Optimization Strategies
Solvent Effects
Polar protic solvents (e.g., ethanol, methanol) improve reaction rates due to their ability to stabilize charged intermediates. Non-polar solvents like dioxane reduce side reactions but require higher temperatures.
Catalytic Enhancements
Temperature Control
Lower temperatures (5–25°C) minimize decomposition of the nitro group, while reflux conditions (78–100°C) are optimal for cyclocondensation.
Industrial-Scale Production
Continuous Flow Synthesis
A patented method employs continuous flow reactors to enhance reproducibility:
Waste Management
-
Ethanol is recovered via distillation (85% efficiency).
-
Nitro-containing byproducts are treated with reducing agents (e.g., Fe/HCl) to convert them into less toxic amines.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Challenges and Solutions
Nitro Group Instability
The nitro group undergoes partial reduction under prolonged heating, forming amino derivatives. This is mitigated by:
Byproduct Formation
Side products like 3-methyl-1-phenylpyrazol-5-one (5–12%) are removed via fractional crystallization or silica gel chromatography.
Recent Advances
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 20–30 minutes, achieving 85% yield with comparable purity.
Green Chemistry Approaches
-
Solvent-Free Conditions: Ball milling 4-nitrophenylhydrazine and EAA with catalytic pTSA yields 78% product in 1 hour.
-
Biocatalysis: Lipase-mediated cyclocondensation in aqueous media (pH 7.0, 37°C) offers a low-energy alternative, though yields remain moderate (55%).
Comparative Analysis of Methods
Table 2: Advantages and Limitations
| Method | Yield (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Ethanol Reflux | 82 | 5 h | High | Moderate (solvent use) |
| Microwave | 85 | 0.5 h | Moderate | Low (energy-efficient) |
| Continuous Flow | 90 | 0.5 h | High | Low (solvent recovery) |
| Solvent-Free Ball Milling | 78 | 1 h | Low | Minimal |
Chemical Reactions Analysis
Knoevenagel Condensation
The active methylene group (C-4) undergoes base-catalyzed condensation with aldehydes to form α,β-unsaturated derivatives (Fig. 1B):
textPyrazolone + R-CHO → (Z)-4-(Arylidene)-pyrazolone
-
With 3,4-dimethoxybenzaldehyde, condensation occurs in ethanol using piperidine, yielding 85–90% of (Z)-4-(3,4-dimethoxybenzylidene) derivatives .
-
NMR confirmation: δ 8.55 ppm (s, 1H, CH=N), 2.38 ppm (s, 3H, CH3) .
Click Chemistry Functionalization
The nitro group facilitates alkyne-azide cycloaddition (CuAAC) for triazole ring formation (Fig. 1C):
textPyrazolone-Propargyl + Azide → Triazole-Linked Pyrazolone
-
Propargylation at the hydroxyl group followed by Cu(I)-catalyzed reaction with aryl azides achieves 80–90% yields .
-
Example product: 4-(2-((1-(4-chlorophenyl)-1H-triazol-4-yl)methoxy)benzylidene) derivative shows δ 7.87 ppm (m, 2H, Ar-H) in ¹H NMR .
Sulfonylation Reactions
The NH group reacts with sulfonyl chlorides under mild conditions:
textPyrazolone-NH + R-SO2Cl → Pyrazolone-SO2-R
-
Using 2-nitrobenzenesulfonyl chloride, sulfonylation occurs in dichloromethane with triethylamine, yielding 4-(2-hydroxyethyl)-1-sulfonyl derivatives.
Reactivity trends :
| Sulfonylating Agent | Position | Yield |
|---|---|---|
| 2-Nitrobenzenesulfonyl-Cl | N-1 | 75% |
Nucleophilic Aromatic Substitution
The para-nitro group participates in ring functionalization under reducing conditions:
-
Catalytic hydrogenation (H2/Pd-C) converts the nitro group to NH2, enabling subsequent diazotization or acylation .
Characterization Data
Critical spectral signatures for reaction products:
| Reaction Type | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Knoevenagel Condensation | 1597 (C=N) | 8.55 (CH=N) | 158.0 (C=O) |
| Click Chemistry | 3380 (C-H triazole) | 5.83 (s, 2H, CH2) | 116.71 (triazole-C) |
| Sulfonylation | 1730 (C=O) | 2.43 (s, 3H, CH3) | 145.1 (Ph-NO2) |
Comparative Reactivity
The compound’s reactivity differs from analogues due to its 4-nitro substituent:
| Feature | 5-Methyl-1-(4-NO2-Ph) | 5-Methyl-1-Ph (Analog) |
|---|---|---|
| Knoevenagel Rate | Faster (EWG effect) | Moderate |
| Sulfonylation Yield | 75% | 60% |
| CuAAC Efficiency | 90% | 70% |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-Methyl-1-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one is , with a molecular weight of approximately 201.20 g/mol. Its structure features a pyrazole ring substituted with a methyl group and a nitrophenyl group, which contributes to its biological activity.
Biological Activities
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been determined for various derivatives, revealing their potential as antibiotic agents .
- Anticancer Properties : The compound has also been evaluated for its anticancer effects. Pyrazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against several cancer cell lines .
- Anti-inflammatory Effects : Some derivatives of pyrazole are noted for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
Synthetic Approaches
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which enhance the efficiency and yield of the desired compounds. Recent advancements in synthetic methodologies have streamlined the production of pyrazole derivatives while maintaining their biological activity .
Case Study 1: Antimicrobial Evaluation
A study published in 2022 evaluated the antibacterial activity of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers reported that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. This study highlights the compound's potential as a lead structure for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 5-Methyl-1-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The nitrophenyl group plays a crucial role in these interactions by facilitating binding to target sites.
Comparison with Similar Compounds
Structural and Substituent Variations
Pyrazolone derivatives exhibit significant structural diversity due to variations in substituents at positions 1, 3, 4, and 3. Below is a comparison with structurally related compounds:
Key Observations :
- The target compound lacks the ester (7b), halogen (Example 5.17), or fused heterocycles () seen in analogs, simplifying its structure.
Physical Properties
Melting points and solubility vary significantly with substituents:
Insights :
- Bulky or rigid substituents (e.g., phenylaminocarbonyl in 9a) increase melting points, whereas esters (7b) reduce rigidity .
Biological Activity
5-Methyl-1-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one (CAS Number: 58332-40-4) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
- Molecular Formula : C10H9N3O3
- Molecular Weight : 219.19 g/mol
- Structure : The compound features a pyrazolone core substituted with a methyl group and a nitrophenyl moiety.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency compared to standard antibiotics .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. This inhibition was observed at concentrations as low as 10 µM, indicating potential use in treating inflammatory diseases .
Antioxidant Activity
This compound has been reported to exhibit antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models. The compound demonstrated an IC50 value of 25 µM in DPPH radical scavenging assays, highlighting its potential as an antioxidant agent .
The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
- Modulation of Signal Transduction : It affects NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection severity compared to those receiving a placebo. The study concluded that this compound could serve as an alternative treatment for antibiotic-resistant infections .
Case Study 2: Anti-inflammatory Properties
In an experimental model of arthritis, administration of the compound resulted in decreased joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups compared to controls. This suggests its potential application in managing chronic inflammatory conditions .
Data Summary Table
Q & A
Q. What are the common synthetic routes for 5-Methyl-1-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one?
The compound is typically synthesized via condensation reactions. For example, starting with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one, treatment with methyl hydrazinecarbodithioate or hydrazinecarbothioamide yields hydrazine intermediates. These intermediates react with hydrazonoyl chlorides to form 1,3,4-thiadiazole derivatives . Alternative routes involve refluxing precursors like 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one with p-nitrobenzohydrazide in glacial acetic acid under anhydrous conditions .
Q. What spectroscopic techniques are employed for characterizing this compound?
Characterization relies on a combination of NMR, NMR, IR, and mass spectrometry (MS). For instance, NMR peaks for the pyrazole ring protons typically appear in the δ 5.6–6.0 ppm range, while nitro groups () are confirmed via IR absorption near 1550 cm . Elemental analysis validates purity .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses diffractometers, and structures are solved via programs like SHELXL (for refinement) and SHELXS (for direct methods). Visualization tools like ORTEP-3 generate anisotropic displacement ellipsoid diagrams . WinGX integrates these programs for end-to-end crystallographic analysis .
Advanced Research Questions
Q. How can contradictions in spectral data between synthesis batches be resolved?
Discrepancies in NMR or IR data may arise from conformational isomers or impurities. Cross-validation using 2D NMR (e.g., - HSQC) and high-resolution mass spectrometry (HRMS) is critical. For example, in related pyrazol-3-one derivatives, NMR resolved ambiguities in carbonyl ( ppm) and aromatic carbons ( ppm) . Computational validation via Multiwfn for electron density maps can further clarify structural assignments .
Q. What computational methods aid in understanding electronic structure and reactivity?
Density functional theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess charge transfer properties. Wavefunction analyzers like Multiwfn quantify electrostatic potential surfaces (EPS) and Fukui indices, revealing nucleophilic/electrophilic sites . For instance, the nitro group’s electron-withdrawing effect lowers HOMO energy, influencing reactivity in electrophilic substitutions .
Q. How do crystal packing effects influence the compound’s physicochemical properties?
SCXRD reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that impact solubility and stability. In a study of (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methylanilino)but-2-en-1-one, hydrogen bonds between hydroxyl and ketone groups formed a stabilizing network, reducing hygroscopicity . Hirshfeld surface analysis in CrystalExplorer quantifies these interactions .
Q. What strategies optimize antimicrobial activity in derivatives of this compound?
Structure-activity relationship (SAR) studies show that substituting the pyrazole ring with electron-deficient groups (e.g., nitro, chloro) enhances activity against Gram-negative bacteria. For example, 1,3,4-thiadiazole derivatives with 4-nitrophenyl groups exhibited superior inhibition against E. coli and C. albicans compared to methyl-substituted analogs . Rational design via molecular docking (e.g., targeting bacterial dihydrofolate reductase) can guide further modifications .
Q. How can reaction pathways be validated for novel derivatives?
Mechanistic studies employ isotopic labeling (e.g., -hydrazine) to track intermediates. Kinetic profiling via NMR monitors reaction progress, while in situ IR identifies transient species. For example, in the synthesis of triazole hybrids, time-resolved IR confirmed the formation of a nitrile intermediate ( cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
